3-Chloro-3'-methyl-1,1'-biphenyl
Description
Properties
CAS No. |
19482-18-9 |
|---|---|
Molecular Formula |
C13H11Cl |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-chloro-3-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Cl/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3 |
InChI Key |
UVXXXPUFDFKYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The electronic and steric properties of substituents significantly influence the reactivity and applications of biphenyl derivatives. Below is a comparative analysis:
- Electronic Effects : The methyl group in this compound is electron-donating, enhancing electron density on the adjacent ring, while chlorine and bromine (in 3-Bromo-3'-chloro-1,1'-biphenyl) are electron-withdrawing, altering electrophilic substitution patterns .
Physical and Chemical Properties
Preparation Methods
Preparation of 3-Chloro-2-methylphenylmagnesium Halide
The synthesis begins with 2,6-dihalotoluene precursors, such as 2,6-dichlorotoluene or 2-bromo-6-chlorotoluene. Under inert conditions, magnesium metal reacts with these substrates in anhydrous tetrahydrofuran (THF) to form 3-chloro-2-methylphenylmagnesium chloride or bromide. The reaction proceeds via a single-electron transfer mechanism, with halogen displacement facilitating the formation of the organomagnesium species. Key challenges include controlling exothermicity and minimizing proto-dehalogenation side reactions, which are mitigated by slow addition and temperature maintenance at −10°C.
Catalytic Cross-Coupling with Halogenobenzenes
The Grignard intermediate undergoes cross-coupling with halogenobenzenes (e.g., bromobenzene) in the presence of transition-metal catalysts. Nickel(II) acetylacetonate and palladium complexes are predominant, with nickel demonstrating superior efficacy in biphenyl formation. A representative protocol involves:
-
Reagents : 0.085 mol 3-chloro-2-methylphenylmagnesium chloride, 0.120 mol bromobenzene
-
Catalyst : 0.00003 mol nickel(II) acetylacetonate hydrate (0.02–0.04 mol% relative to Grignard reagent)
-
Conditions : 50°C in 1,2-dichloroethane (DCE), 23-hour reaction time.
This method yields 88.9% 3-chloro-2-methyl-1,1'-biphenyl after acidic workup and purification, as quantified by gas chromatography.
Optimization of Reaction Conditions and Catalyst Efficiency
Solvent and Temperature Effects
Polar aprotic solvents like DCE facilitate ionic intermediates, while coordinating solvents (THF) deactivate catalysts. Optimal results occur at 50°C, balancing reaction kinetics and thermal decomposition risks. Elevated temperatures (>70°C) promote protodehalogenation, reducing yields by 15–20%.
Industrial Applications and Scalability Considerations
The described nickel-catalyzed method achieves 60% overall yield in multi-gram syntheses, making it viable for pilot-scale production. Critical considerations include:
-
Cost Efficiency : Nickel catalysts are 40% cheaper than palladium equivalents.
-
Waste Management : Magnesium halide byproducts require neutralization with 0.1 N HCl, generating saline wastewater.
-
Process Safety : Exothermic Grignard formation necessitates jacketed reactors with precise temperature control.
Q & A
Basic: What are the recommended synthetic methodologies for preparing 3-chloro-3'-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via photocatalytic cross-coupling reactions. For example, AuPd nanoparticles supported on nitrogen-rich carbon nitride (AuPd@CN) catalyze the coupling of chloroarenes and methyl-substituted aryl precursors under visible light irradiation. Key parameters include:
- Catalyst loading : 2-5 mol% AuPd@CN.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance charge separation .
- Light source : Visible light (λ = 450 nm) optimizes electron-hole pair generation.
Yield optimization requires strict control of stoichiometry (1:1 molar ratio of precursors) and reaction time (12-24 hours). Lower yields (<60%) are observed with electron-deficient aryl chlorides due to reduced oxidative addition efficiency.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (calculated: m/z 202 for C₁₃H₁₁Cl; observed: 202 via electron ionization) .
- NMR :
- ¹H NMR : Methyl protons appear as a singlet at δ 2.35 ppm. Aromatic protons show splitting patterns consistent with meta-substitution (e.g., doublet of doublets for H-2 and H-6).
- ¹³C NMR : Chlorinated carbon resonates at δ 125-130 ppm, while the methyl carbon appears at δ 21 ppm.
- X-ray Crystallography : Resolves steric effects between chloro and methyl groups (dihedral angle ~45° between phenyl rings) .
Basic: What safety protocols are essential when handling chlorinated biphenyl derivatives?
Answer:
- Exposure Limits : Adhere to OSHA’s Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for chlorinated aromatics .
- Containment : Use fume hoods for synthesis and solvent removal. Absorb spills with diatomaceous earth or acid binders .
- Waste Disposal : Halogenated waste must be incinerated at >1,000°C to prevent dioxin formation .
Advanced: How can researchers design catalytic systems to improve regioselectivity in biphenyl cross-coupling reactions?
Answer:
- Catalyst Design : Bimetallic systems (e.g., AuPd) enhance selectivity by stabilizing transition states. Nitrogen-doped carbon supports improve electron transfer .
- Ligand Effects : Bulky ligands (e.g., PPh₃) suppress homocoupling by sterically hindering undesired pathways.
- Substituent Analysis : Electron-donating groups (e.g., methyl) ortho to the coupling site reduce steric hindrance, increasing yield by 15-20% compared to para-substituted analogs .
Advanced: How should researchers address contradictions in spectroscopic data for halogenated biphenyls?
Answer:
Common discrepancies arise from:
- Solvent Effects : Chloroform-d vs. DMSO-d₆ shifts proton signals by 0.1-0.3 ppm. Always report solvent and internal standards.
- Isomerization : Thermal or photolytic interconversion of atropisomers can split NMR peaks. Use low-temperature (‒40°C) NMR to freeze conformers .
- Purity : Trace solvents (e.g., DMF) in MS may produce adducts (m/z +73). Purify via column chromatography (silica gel, hexane:EtOAc 9:1) before analysis .
Advanced: What applications exist for halogenated biphenyls in materials science or agrochemical research?
Answer:
- Photocatalysis : As electron-deficient aromatics, they act as hole acceptors in organic photovoltaic systems, improving charge mobility .
- Agrochemical Intermediates : The methyl group enhances lipid solubility, making derivatives (e.g., bifenthrin analogs) potent pyrethroid insecticides. Structural modifications at the 3-position improve binding to insect sodium channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
